Cas no 1698533-85-5 (2-(1-Methyl-1H-pyrazole-3-carbonyl)cyclohexan-1-one)

2-(1-Methyl-1H-pyrazole-3-carbonyl)cyclohexan-1-one is a versatile intermediate in organic synthesis, particularly valued for its pyrazole and cyclohexanone functional groups. Its structural features make it suitable for constructing complex heterocyclic compounds, often employed in pharmaceutical and agrochemical research. The methyl-substituted pyrazole moiety enhances stability and reactivity, while the cyclohexanone scaffold provides a flexible framework for further derivatization. This compound is commonly utilized in the development of bioactive molecules due to its ability to participate in condensation, cyclization, and nucleophilic addition reactions. Its well-defined reactivity profile and compatibility with diverse synthetic conditions make it a reliable choice for advanced chemical applications.
2-(1-Methyl-1H-pyrazole-3-carbonyl)cyclohexan-1-one structure
1698533-85-5 structure
商品名:2-(1-Methyl-1H-pyrazole-3-carbonyl)cyclohexan-1-one
CAS番号:1698533-85-5
MF:C11H14N2O2
メガワット:206.241062641144
CID:5714835
PubChem ID:103119240

2-(1-Methyl-1H-pyrazole-3-carbonyl)cyclohexan-1-one 化学的及び物理的性質

名前と識別子

    • 1698533-85-5
    • 2-(1-Methyl-1H-pyrazole-3-carbonyl)cyclohexan-1-one
    • EN300-1126552
    • Cyclohexanone, 2-[(1-methyl-1H-pyrazol-3-yl)carbonyl]-
    • インチ: 1S/C11H14N2O2/c1-13-7-6-9(12-13)11(15)8-4-2-3-5-10(8)14/h6-8H,2-5H2,1H3
    • InChIKey: JMUYMRRJBMPHJD-UHFFFAOYSA-N
    • ほほえんだ: O=C1CCCCC1C(C1C=CN(C)N=1)=O

計算された属性

  • せいみつぶんしりょう: 206.105527694g/mol
  • どういたいしつりょう: 206.105527694g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 278
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.2
  • トポロジー分子極性表面積: 52Ų

じっけんとくせい

  • 密度みつど: 1.27±0.1 g/cm3(Predicted)
  • ふってん: 378.0±32.0 °C(Predicted)
  • 酸性度係数(pKa): 9.65±0.20(Predicted)

2-(1-Methyl-1H-pyrazole-3-carbonyl)cyclohexan-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1126552-0.1g
2-(1-methyl-1H-pyrazole-3-carbonyl)cyclohexan-1-one
1698533-85-5 95%
0.1g
$615.0 2023-10-26
Enamine
EN300-1126552-1.0g
2-(1-methyl-1H-pyrazole-3-carbonyl)cyclohexan-1-one
1698533-85-5
1g
$1086.0 2023-06-09
Enamine
EN300-1126552-5.0g
2-(1-methyl-1H-pyrazole-3-carbonyl)cyclohexan-1-one
1698533-85-5
5g
$3147.0 2023-06-09
Enamine
EN300-1126552-1g
2-(1-methyl-1H-pyrazole-3-carbonyl)cyclohexan-1-one
1698533-85-5 95%
1g
$699.0 2023-10-26
Enamine
EN300-1126552-10g
2-(1-methyl-1H-pyrazole-3-carbonyl)cyclohexan-1-one
1698533-85-5 95%
10g
$3007.0 2023-10-26
Enamine
EN300-1126552-0.05g
2-(1-methyl-1H-pyrazole-3-carbonyl)cyclohexan-1-one
1698533-85-5 95%
0.05g
$587.0 2023-10-26
Enamine
EN300-1126552-0.25g
2-(1-methyl-1H-pyrazole-3-carbonyl)cyclohexan-1-one
1698533-85-5 95%
0.25g
$642.0 2023-10-26
Enamine
EN300-1126552-0.5g
2-(1-methyl-1H-pyrazole-3-carbonyl)cyclohexan-1-one
1698533-85-5 95%
0.5g
$671.0 2023-10-26
Enamine
EN300-1126552-2.5g
2-(1-methyl-1H-pyrazole-3-carbonyl)cyclohexan-1-one
1698533-85-5 95%
2.5g
$1370.0 2023-10-26
Enamine
EN300-1126552-5g
2-(1-methyl-1H-pyrazole-3-carbonyl)cyclohexan-1-one
1698533-85-5 95%
5g
$2028.0 2023-10-26

2-(1-Methyl-1H-pyrazole-3-carbonyl)cyclohexan-1-one 関連文献

2-(1-Methyl-1H-pyrazole-3-carbonyl)cyclohexan-1-oneに関する追加情報

Introduction to 2-(1-Methyl-1H-pyrazole-3-carbonyl)cyclohexan-1-one (CAS No. 1698533-85-5)

2-(1-Methyl-1H-pyrazole-3-carbonyl)cyclohexan-1-one is a significant compound in the realm of pharmaceutical chemistry, characterized by its unique structural framework that combines a cyclohexanone moiety with a 1-methyl-1H-pyrazole-3-carbonyl group. This compound, identified by its Chemical Abstracts Service (CAS) number 1698533-85-5, has garnered attention due to its potential applications in drug discovery and medicinal chemistry. The synergistic arrangement of these functional groups not only imparts distinct chemical properties but also opens up avenues for exploring novel therapeutic interventions.

The structural composition of 2-(1-Methyl-1H-pyrazole-3-carbonyl)cyclohexan-1-one makes it a versatile intermediate in organic synthesis. The cyclohexanone ring provides a stable backbone, while the pyrazole derivative introduces heterocyclic aromaticity, which is frequently exploited in medicinal chemistry for its biological activity. Specifically, the 1-methyl substituent on the pyrazole ring enhances its metabolic stability, making it a favorable candidate for further derivatization and optimization.

In recent years, there has been a surge in research focusing on heterocyclic compounds due to their wide-ranging biological activities. Pyrazole derivatives, in particular, have been extensively studied for their roles as pharmacophores in various therapeutic agents. The incorporation of such motifs into larger molecular frameworks often enhances binding affinity and selectivity towards biological targets. This has led to the exploration of 2-(1-Methyl-1H-pyrazole-3-carbonyl)cyclohexan-1-one as a precursor for developing novel compounds with potential applications in areas such as anti-inflammatory, anti-viral, and anti-cancer therapies.

One of the most compelling aspects of this compound is its potential as a building block for more complex molecules. The presence of both carbonyl and pyrazole functionalities allows for diverse chemical transformations, including condensation reactions, nucleophilic additions, and cyclization processes. These reactions can be tailored to introduce additional pharmacophoric elements or to modify existing ones, thereby facilitating the synthesis of structurally diverse libraries of compounds. Such libraries are invaluable in high-throughput screening (HTS) campaigns aimed at identifying lead compounds for further development.

The pharmaceutical industry has increasingly adopted computational methods to accelerate the discovery and optimization of new drugs. Molecular modeling techniques, such as docking studies and virtual screening, have become indispensable tools in this process. 2-(1-Methyl-1H-pyrazole-3-carbonyl)cyclohexan-1-one serves as an excellent scaffold for these studies due to its well-defined three-dimensional structure and predictable interactions with biological targets. By leveraging computational tools, researchers can predict the binding modes and affinities of this compound with various receptors, thereby guiding experimental efforts towards more promising candidates.

Moreover, the compound’s structural features make it amenable to modifications that can enhance its pharmacokinetic properties. For instance, introducing fluorine atoms or other halogenated groups can improve metabolic stability and bioavailability. Additionally, the cyclohexanone moiety can be further functionalized to introduce hydrophilic or lipophilic groups, thereby modulating solubility and cell membrane permeability. These strategies are critical in designing drugs that exhibit optimal pharmacokinetic profiles.

Recent advancements in synthetic methodologies have also contributed to the growing interest in 2-(1-Methyl-1H-pyrazole-3-carbonyl)cyclohexan-1-one. Transition-metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions and copper-mediated oxidation processes, have enabled efficient construction of complex molecular architectures. These methods not only improve synthetic efficiency but also allow for greater control over regioselectivity and stereoselectivity during the synthesis process.

The potential applications of this compound extend beyond traditional pharmaceuticals. In agrochemical research, pyrazole derivatives have been explored as herbicides and fungicides due to their ability to interfere with essential enzymatic pathways in pests and pathogens. 2-(1-Methyl-1H-pyrazole-3-carbonyl)cyclohexan-1-one could serve as a precursor for developing novel agrochemical agents that offer improved efficacy and environmental safety.

In conclusion,2-(1-Methyl-1H-pyrazole-3-carbonyl)cyclohexan-1-one (CAS No. 1698533-85-5) represents a promising compound with significant potential in pharmaceutical and agrochemical research. Its unique structural features provide a rich foundation for synthetic exploration and drug development. As our understanding of biological systems continues to evolve, compounds like this are likely to play an increasingly important role in addressing complex therapeutic challenges.

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